molecular formula C10H13BrO B073664 (4-Bromobutoxy)benzene CAS No. 1200-03-9

(4-Bromobutoxy)benzene

Cat. No. B073664
CAS RN: 1200-03-9
M. Wt: 229.11 g/mol
InChI Key: QBLISOIWPZSVIK-UHFFFAOYSA-N
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Description

(4-Bromobutoxy)benzene is a chemical compound with potential use in various applications due to its unique structural and chemical properties. Its analysis and synthesis are of interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of (4-Bromobutoxy)benzene and similar brominated benzene derivatives often involves multi-step chemical processes. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from (3-bromo-4,5-dimethoxyphenyl)methanol is a notable example, achieved in five steps with an overall yield of 34% (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of (4-Bromobutoxy)benzene and related compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 1-Bromo-4-(2,2-diphenylvinyl) benzene was characterized using these techniques, providing insights into its molecular configuration and steric effects (Liang Zuo-qi, 2015).

Chemical Reactions and Properties

Brominated benzene compounds, including (4-Bromobutoxy)benzene, often participate in various chemical reactions due to the presence of the bromo group, which can act as a good leaving group or participate in substitution reactions. For example, the reaction of 1,4-bis(tetrazole)benzenes with I±,I‰-dibromoalkanes to form alkyl halide derivatives illustrates the reactivity of brominated benzene compounds (Bond et al., 2006).

Physical Properties Analysis

The physical properties of (4-Bromobutoxy)benzene, such as melting point, boiling point, and solubility, can be studied using standard laboratory techniques. The physical properties are influenced by the presence of the bromo and butoxy groups, affecting intermolecular interactions and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of (4-Bromobutoxy)benzene are characterized by its reactivity, particularly in reactions involving the bromo group. These properties can be analyzed using spectroscopic methods and chemical reactivity studies, as shown in the study of similar compounds (Yadav et al., 2022).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

(4-Bromobutoxy)benzene has been utilized in the synthesis of long-chain alkyl halide derivatives, highlighting its role in the formation of compounds with potential applications in materials science and organic electronics. The reaction of 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with α,ω-dibromoalkanes, including (4-Bromobutoxy)benzene, led to the formation of several alkyl halide derivatives. These compounds have applications in designing new materials and chemical sensors (Bond et al., 2006).

Molecular Electronics

In the realm of molecular electronics, (4-Bromobutoxy)benzene serves as a precursor for the synthesis of Schiff base compounds containing the benzene moiety, which are crucial for FT-IR, ^1H, and ^13C NMR Spectroscopy studies. These compounds have potential applications in the development of electronic devices at the molecular level, indicating the material's relevance in future technologies (Khalefa, 2020).

Photophysical Properties and Light Emission

(4-Bromobutoxy)benzene has also been involved in the study of photophysical properties, where it acted as a precursor in the synthesis of specific bromine-substituted compounds. These studies are integral to understanding the fluorescence properties of materials and their potential applications in optoelectronics and photonic devices. The synthesis and characterization of such compounds provide valuable insights into the design of materials with tailored light emission properties, crucial for the development of organic light-emitting diodes (OLEDs) and other photonic applications (Neilson et al., 2007).

Environmental and Catalytic Applications

Research has also explored the environmental applications of (4-Bromobutoxy)benzene, particularly in the degradation mechanism, kinetics, and toxicity investigation of brominated compounds. Studies focusing on the electrochemical reduction and oxidation processes of bromophenols demonstrate the potential use of (4-Bromobutoxy)benzene in environmental remediation and the development of catalysts for pollution control (Xu et al., 2018).

Safety And Hazards

(4-Bromobutoxy)benzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

4-bromobutoxybenzene
Source PubChem
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InChI

InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
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InChI Key

QBLISOIWPZSVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
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DSSTOX Substance ID

DTXSID90152648
Record name 4-Bromobutyl phenyl ether
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Molecular Weight

229.11 g/mol
Source PubChem
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Product Name

(4-Bromobutoxy)benzene

CAS RN

1200-03-9
Record name (4-Bromobutoxy)benzene
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Record name Benzene, (4-bromobutoxy)-
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